molecular formula C44H42O4P2 B3424689 (R)-An-Phanephos CAS No. 364732-86-5

(R)-An-Phanephos

Cat. No.: B3424689
CAS No.: 364732-86-5
M. Wt: 696.7 g/mol
InChI Key: JALREJYREHTOKW-UHFFFAOYSA-N
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Description

®-An-Phanephos is a chiral phosphine ligand used in asymmetric synthesis. It is known for its high enantioselectivity and efficiency in various catalytic processes. The compound is particularly valuable in the field of organic chemistry for its role in facilitating enantioselective reactions, which are crucial for the production of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-An-Phanephos typically involves the reaction of a chiral phosphine precursor with an appropriate aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene. The process requires careful control of temperature and reaction time to ensure high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-An-Phanephos may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

®-An-Phanephos undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to the phosphine form from its oxide.

    Substitution: The ligand can participate in substitution reactions, where it replaces other ligands in a coordination complex.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Palladium or nickel catalysts are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-An-Phanephos typically yields phosphine oxides, while substitution reactions can produce a variety of coordination complexes with different metals.

Scientific Research Applications

®-An-Phanephos has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral molecules with high enantioselectivity.

    Biology: The compound is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: ®-An-Phanephos is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ®-An-Phanephos involves its coordination to a metal center, forming a chiral complex that can catalyze enantioselective reactions. The chiral environment created by the ligand influences the transition state of the reaction, leading to the preferential formation of one enantiomer over the other. This selectivity is crucial for the synthesis of chiral compounds, which often have different biological activities depending on their stereochemistry.

Comparison with Similar Compounds

Similar Compounds

    (S)-An-Phanephos: The enantiomer of ®-An-Phanephos, used in similar applications but with opposite chiral selectivity.

    BINAP: Another chiral phosphine ligand widely used in asymmetric synthesis.

    DIPAMP: A chiral phosphine ligand known for its use in hydrogenation reactions.

Uniqueness

®-An-Phanephos is unique due to its high enantioselectivity and versatility in various catalytic processes. Its ability to form stable complexes with a wide range of metals makes it a valuable tool in asymmetric synthesis. Additionally, the compound’s efficiency in catalyzing reactions under mild conditions contributes to its widespread use in both academic and industrial research.

Properties

IUPAC Name

[11-bis(4-methoxyphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(4-methoxyphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H42O4P2/c1-45-35-13-21-39(22-14-35)49(40-23-15-36(46-2)16-24-40)43-29-31-5-9-33(43)11-7-32-6-10-34(12-8-31)44(30-32)50(41-25-17-37(47-3)18-26-41)42-27-19-38(48-4)20-28-42/h5-6,9-10,13-30H,7-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALREJYREHTOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H42O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364732-86-5
Record name (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane R-An-Phanephos
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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